N-Methyl Advantage: Reduced H-Bond Donors
The target compound (4-Chlorophenyl)(cyclopentyl)methylmethylamine (CAS 1156262-40-6) possesses exactly one hydrogen-bond donor (HBD) due to its secondary N-methylamine functionality. In contrast, the primary amine analog [1-(4-chlorophenyl)cyclopentyl]methylamine (CAS 75180-51-7) possesses two HBDs . This reduction in HBD count from 2 to 1 is a well-established determinant for improving passive membrane permeability and CNS penetration potential, as articulated in Lipinski's Rule of Five and CNS MPO scoring frameworks [1].
| Evidence Dimension | Hydrogen-Bond Donor (HBD) Count |
|---|---|
| Target Compound Data | 1 HBD (secondary N-methylamine); MW 223.74 g/mol; C13H18ClN; LogP ~3.6 [2] |
| Comparator Or Baseline | [1-(4-Chlorophenyl)cyclopentyl]methylamine (CAS 75180-51-7): 2 HBD (primary amine); MW 209.72 g/mol; C12H16ClN |
| Quantified Difference | ΔHBD = -1 (reduction from 2 to 1); ΔMW = +14.02 g/mol; topological polar surface area (tPSA) reduction predicted |
| Conditions | Physicochemical property calculation based on molecular structure; predicted LogP and tPSA values from DrugMap database and standard cheminformatics tools [2] |
Why This Matters
Reducing HBD count from 2 to 1 is empirically linked to improved passive membrane permeability and increased likelihood of CNS exposure, making the target compound a more suitable scaffold for CNS-targeted probe development than its primary amine analog.
- [1] Lipinski CA et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. (1997). Rule of Five framework establishing HBD ≤ 5, HBA ≤ 10, MW ≤ 500, LogP ≤ 5. View Source
- [2] DrugMap IDRBLab. Compound Details for C13H18ClN (Target Compound). Ro5 Violations (Lipinski): 0. Topological Polar Surface Area (xlogp): 3.6. View Source
